Synthesis and Characterization of Tetrazine-Ph-NHCO-PEG4-alkyne: A Technical Guide
Synthesis and Characterization of Tetrazine-Ph-NHCO-PEG4-alkyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tetrazine-Ph-NHCO-PEG4-alkyne, a hetero-bifunctional linker crucial in the field of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines a representative synthetic protocol and details the analytical methods for the characterization of this versatile molecule.
Introduction
Tetrazine-Ph-NHCO-PEG4-alkyne is a key reagent in "click chemistry," featuring two distinct reactive handles. The tetrazine moiety participates in rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reactions with strained alkenes, such as trans-cyclooctene (B1233481) (TCO). The terminal alkyne group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. These properties make it an invaluable tool for linking biomolecules and constructing complex molecular architectures.
Synthesis
The synthesis of Tetrazine-Ph-NHCO-PEG4-alkyne is typically achieved through a two-step process involving the synthesis of the core tetrazine intermediate followed by its conjugation to the PEGylated alkyne linker. While the precise, proprietary synthesis protocols for commercially available Tetrazine-Ph-NHCO-PEG4-alkyne are not publicly disclosed, a representative and chemically sound synthetic route is presented below. This protocol is based on established methods for amide bond formation and the synthesis of similar bifunctional linkers.
Required Materials and Reagents
| Reagent | Supplier | Grade |
| (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine (B1456725) | Commercial Source | ≥95% |
| Amino-PEG4-alkyne | Commercial Source | ≥95% |
| N,N'-Diisopropylcarbodiimide (DIC) | Sigma-Aldrich | Synthesis Grade |
| Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Diethyl ether | Sigma-Aldrich | Anhydrous, ≥99.0% |
| Saturated aqueous sodium bicarbonate solution | - | - |
| Brine | - | - |
| Anhydrous sodium sulfate | - | - |
Representative Synthetic Protocol
Step 1: Activation of a Carboxylic Acid Precursor (if starting from a tetrazine-acid)
While this protocol starts with the amine-tetrazine, an alternative is to start with a carboxylic acid functionalized tetrazine. In that case, the carboxylic acid would first be activated.
Step 2: Amide Coupling Reaction
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In a clean, dry round-bottom flask, dissolve (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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To this solution, add Amino-PEG4-alkyne (1.1 eq), N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).
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Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
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Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure Tetrazine-Ph-NHCO-PEG4-alkyne as a colored solid.
Characterization
The structural integrity and purity of the synthesized Tetrazine-Ph-NHCO-PEG4-alkyne are confirmed using a combination of spectroscopic and chromatographic techniques.
Summary of Characterization Data
| Parameter | Specification |
| Appearance | Pink to red solid |
| Molecular Formula | C25H28N6O5 |
| Molecular Weight | 504.53 g/mol |
| Purity (HPLC) | ≥95% |
| Solubility | Soluble in DMSO, DMF, and DCM |
Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
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Expected Signals: Aromatic protons of the tetrazine-phenyl moiety, the characteristic singlet for the tetrazine proton, methylene (B1212753) protons of the PEG linker, and the terminal alkyne proton.
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¹³C NMR: The ¹³C NMR spectrum is recorded on the same instrument at 100 MHz.
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Expected Signals: Carbons of the tetrazine and phenyl rings, the amide carbonyl carbon, carbons of the PEG chain, and the alkyne carbons.
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3.2.2. Mass Spectrometry (MS)
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High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed using an electrospray ionization (ESI) source in positive ion mode. The calculated mass is compared to the observed mass to confirm the elemental composition.
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Expected m/z: [M+H]⁺, [M+Na]⁺
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3.2.3. High-Performance Liquid Chromatography (HPLC)
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Method: Purity is assessed by reverse-phase HPLC (RP-HPLC) using a C18 column. A typical method involves a gradient elution with a mobile phase consisting of water (with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) (with 0.1% trifluoroacetic acid or formic acid). Detection is performed using a UV detector at a wavelength where the tetrazine chromophore absorbs (typically around 280 nm and 520 nm).
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Data: The purity is reported as the percentage of the main peak area relative to the total peak area.
Storage and Handling
Tetrazine-Ph-NHCO-PEG4-alkyne should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
Conclusion
This technical guide provides a representative framework for the synthesis and characterization of Tetrazine-Ph-NHCO-PEG4-alkyne. The outlined protocols and analytical methods are based on standard organic chemistry practices and are intended to guide researchers in the preparation and quality control of this important bifunctional linker. The versatility of this molecule will continue to drive innovation in the fields of chemical biology and targeted therapeutics.
